
Oxybis(methyl-2,1-ethanediyl) diacrylate
Übersicht
Beschreibung
Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as OMD, is a diacrylate monomer that is used in the synthesis of polymers materials. This monomer is a colorless, viscous liquid, and it is highly reactive to light and oxygen. OMD is used in a variety of applications, including coatings, adhesives, and elastomers. OMD is also used in the production of polymers materials for medical devices and implants.
Wissenschaftliche Forschungsanwendungen
Electrophysiological Characterization
Oxybis(methyl-2,1-ethanediyl) diacrylate derivatives, such as N, N′-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis(4-methyl)-benzenesulfonamide (OMBSA), have been studied for their electrophysiological properties. Research has demonstrated that OMBSA exhibits potent voltage-gated K+ channel-blocking activities. This compound was found to inhibit both the delayed rectifier (IK) and fast transient K+ currents (IA) in hippocampal CA1 pyramidal neurons, suggesting potential applications in neurological research and drug development (Gao et al., 2008).
Dermatological Significance
The chemical structure of (meth)acrylates, including compounds like this compound, plays a crucial role in dermatology. The idealized structure of these chemicals can sometimes mask the role of impurities, which can be significant in certain cases, especially in the context of acrylates and methacrylates (Zwanenburg, 2000).
UV Curing Kinetics in Polymer Synthesis
This compound derivatives have been utilized in the synthesis of UV-curable hyperbranched polymers. These polymers exhibit rapid curing under UV irradiation and are influenced by factors like atmosphere, content of photoinitiator, and light intensity. Such research provides insights into the development of advanced materials and coatings (Wang et al., 2009).
Partitioning of Mercury Ions
In a study focused on ionic liquids, a derivative of this compound was examined for its ability to partition mercury ions from aqueous solutions. This research is significant in the context of environmental chemistry and pollution control, demonstrating the potential of such compounds in separating toxic metals from water (Holbrey et al., 2003).
Interaction with Proteins
The interaction of this compound derivatives with proteins has been studied, offering insights into the biophysical aspects of these interactions. For example, the interaction of a novel twin-tailed oxy-diester functionalized surfactant with hen egg white lysozyme was examined, highlighting its potential in pharmaceutical, cosmetic, and industrial applications (Bhat et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Oxybis(methyl-2,1-ethanediyl) diacrylate is used as a feedstock for the production of industrial chemicals such as plastics and adhesives . It is also used in food research and as a replacement for glycols in low-grade applications . Its use in the conversion of biomass into biofuels to produce hydrocarbons from lignocellulosic materials suggests potential future directions in sustainable energy production .
Wirkmechanismus
Target of Action
Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as 1,1’-Oxybis(2-propanol) diacrylate or DPGDA (Dipropylene Glycol Diacrylate), is a difunctional reactive diluent . Its primary targets are the monomers in a polymerization reaction .
Mode of Action
DPGDA polymerizes when exposed to sources of free radicals . This means it can react with other monomers to form a polymer chain, contributing to the formation of plastics and adhesives .
Biochemical Pathways
It’s known that dpgda is involved in the polymerization process, which is a type of chemical reaction where monomers are combined to form a polymer .
Pharmacokinetics
It’s known that dpgda is a reactive diluent, implying that it can be mixed with other substances and participate in chemical reactions .
Result of Action
The molecular and cellular effects of DPGDA’s action primarily involve the formation of polymers. It contributes to the production of industrial chemicals such as plastics and adhesives . It’s also used in the process of converting biomass into biofuels, intensifying the production of hydrocarbons from lignocellulosic materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPGDA. For instance, the presence of free radicals is necessary for DPGDA to polymerize . .
Biochemische Analyse
Biochemical Properties
Oxybis(methyl-2,1-ethanediyl) diacrylate plays a significant role in biochemical reactions due to its ability to polymerize. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with free radicals, leading to polymerization reactions. The nature of these interactions is primarily based on the formation of covalent bonds, which result in the creation of larger polymer structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form covalent bonds with free radicals is a key aspect of its mechanism of action, as it leads to the polymerization of the compound and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its polymerization and degradation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVAUBBYGWVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892316 | |
| Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57472-68-1, 85996-31-2 | |
| Record name | Dipropylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(2-propanol) diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxybis(methyl-2,1-ethanediyl) diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-OXYDIPROPANOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



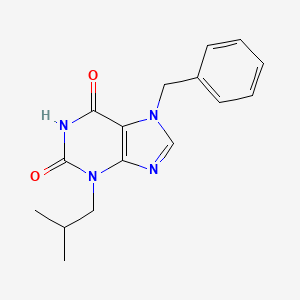
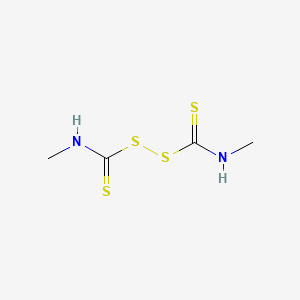


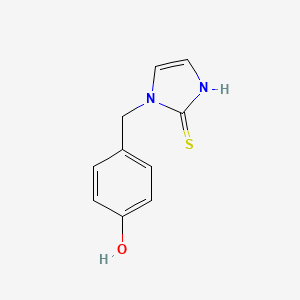

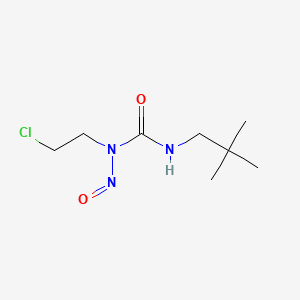
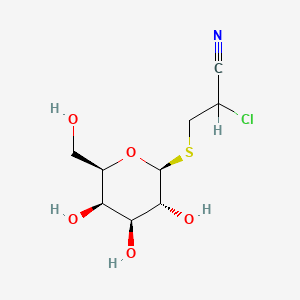
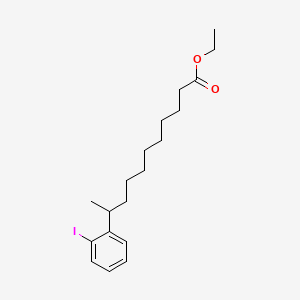
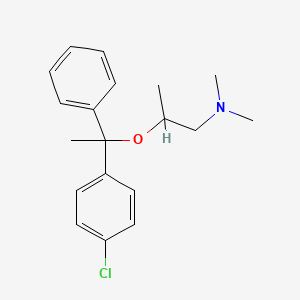
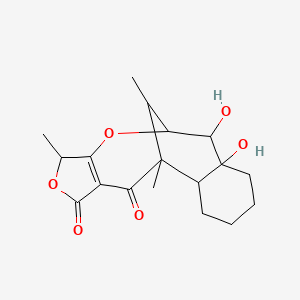
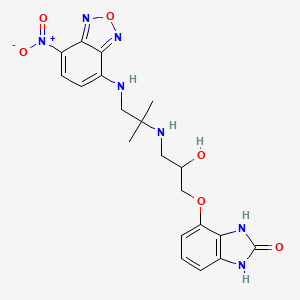

![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)